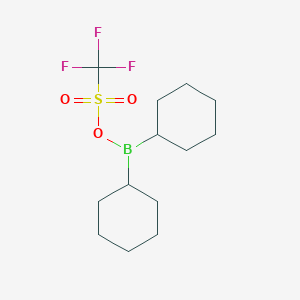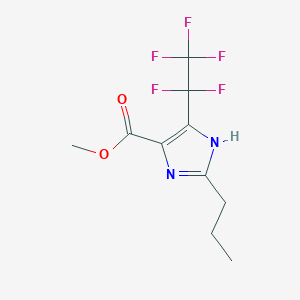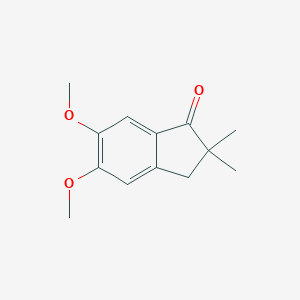
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism Of Action
β-lapachone exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a critical role in cellular detoxification and antioxidant defense. Activation of NQO1 leads to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. β-lapachone has also been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA damage, which can induce cell death in cancer cells.
Biochemical And Physiological Effects
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ROS, which can induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, which can have neuroprotective effects. Additionally, β-lapachone has been shown to inhibit the growth of bacteria and viruses, by disrupting their cellular processes.
Advantages And Limitations For Lab Experiments
β-lapachone has several advantages for lab experiments. It is a readily available and inexpensive compound, which can be synthesized using various methods. It also has a well-established mechanism of action, which has been extensively studied. However, β-lapachone has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low stability, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the study of β-lapachone. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of new targets and mechanisms of action, to expand its therapeutic applications. Additionally, the use of β-lapachone in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Overall, the study of β-lapachone has the potential to lead to the development of novel therapies for various diseases.
Synthesis Methods
β-lapachone can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of naphthoquinone with dimethylamine, followed by reduction with sodium borohydride. Microbial fermentation involves the use of bacteria, such as Streptomyces, to produce β-lapachone.
Scientific Research Applications
β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties, by inducing cell death in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain. Additionally, β-lapachone has been shown to have antimicrobial properties, by inhibiting the growth of bacteria and viruses.
properties
CAS RN |
149862-32-8 |
|---|---|
Product Name |
2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one |
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3 |
InChI Key |
WSCPCJGTGVAWHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



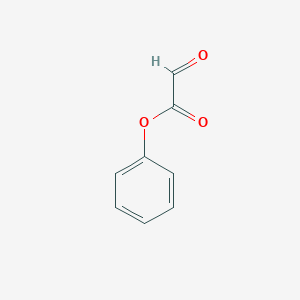
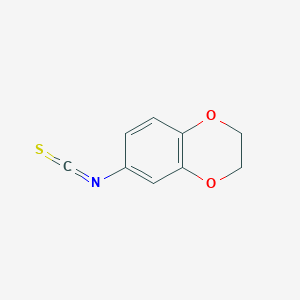

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
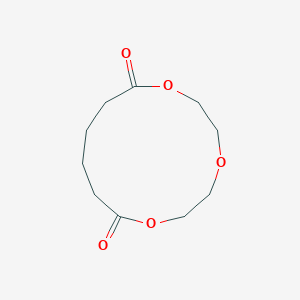
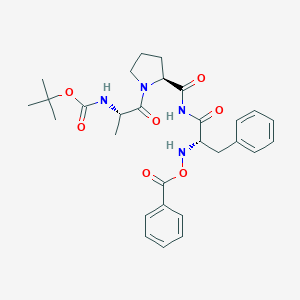
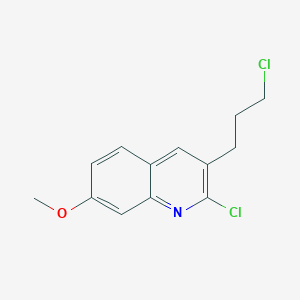
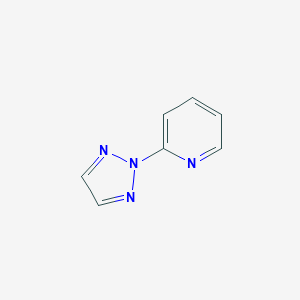
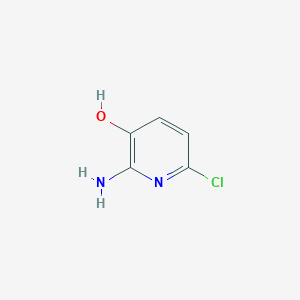
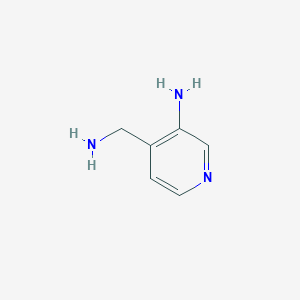
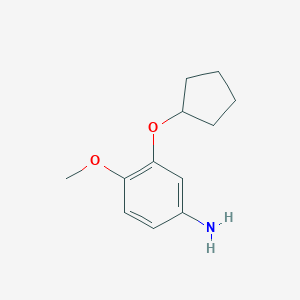
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
